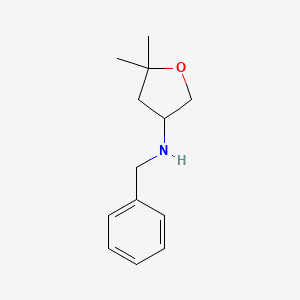
N-bencil-5,5-dimetiloxolan-3-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-5,5-dimethyloxolan-3-amine is a chemical compound with the molecular formula C13H19NO. It is also known as N-benzyl-5,5-dimethyltetrahydrofuran-3-amine. This compound is characterized by the presence of a benzyl group attached to a 5,5-dimethyloxolan-3-amine structure. It is commonly used in various scientific research applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
N-benzyl-5,5-dimethyloxolan-3-amine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of biological processes and interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: The compound is used in the production of various industrial chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5,5-dimethyloxolan-3-amine typically involves the reaction of 5,5-dimethyloxolan-3-one with benzylamine under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of N-benzyl-5,5-dimethyloxolan-3-amine may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and scalable production of the compound, ensuring consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-benzyl-5,5-dimethyloxolan-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of N-benzyl-5,5-dimethyloxolan-3-amine include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired products are obtained.
Major Products Formed
The major products formed from the reactions of N-benzyl-5,5-dimethyloxolan-3-amine depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives.
Mecanismo De Acción
The mechanism of action of N-benzyl-5,5-dimethyloxolan-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
N-benzyl-5,5-dimethyloxolan-3-amine can be compared with other similar compounds such as:
N-benzyl-5,5-dimethyltetrahydrofuran-3-amine: A closely related compound with similar chemical properties.
N-benzyl-5,5-dimethylpyrrolidine-3-amine: Another related compound with a different ring structure.
N-benzyl-5,5-dimethylmorpholine-3-amine: A compound with a morpholine ring instead of an oxolan ring.
The uniqueness of N-benzyl-5,5-dimethyloxolan-3-amine lies in its specific ring structure and the presence of the benzyl group, which imparts distinct chemical properties and reactivity.
Propiedades
IUPAC Name |
N-benzyl-5,5-dimethyloxolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-13(2)8-12(10-15-13)14-9-11-6-4-3-5-7-11/h3-7,12,14H,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXDTXXZNSUHDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CO1)NCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
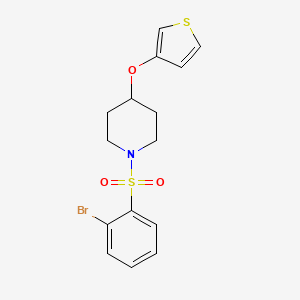
![N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2448617.png)
![1-methyl-3-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-1,2-dihydropyrazin-2-one](/img/structure/B2448620.png)
![4-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide](/img/structure/B2448622.png)
![N-(3-chlorophenyl)-2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2448623.png)
![1-methyl-3-(3-methylbutyl)-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2448624.png)
![Methyl 5-[(3-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2448625.png)
![3H,4H-Pyrido[3,2-d][1,2,3]triazin-4-one](/img/structure/B2448627.png)
![4-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-dimethyl-1H-pyrrole-3-carbonyl}morpholine](/img/structure/B2448629.png)
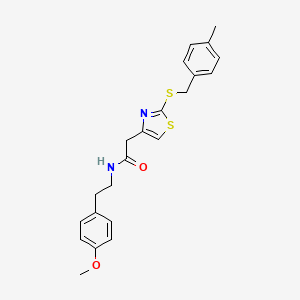
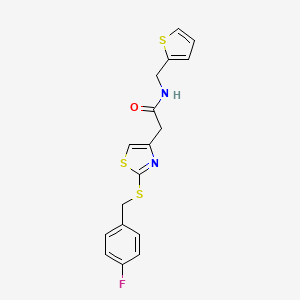
![N-(3-chloro-4-methylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2448635.png)
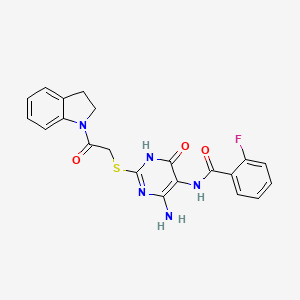
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2448637.png)
